Product packaging for Boc-L-Lys(lauroyl)-OH(Cat. No.:CAS No. 702706-14-7)

Boc-L-Lys(lauroyl)-OH

Cat. No.: B2492120
CAS No.: 702706-14-7
M. Wt: 428.614
InChI Key: TZFSRFITTJGSJQ-IBGZPJMESA-N
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Description

Significance of Amphiphilic Amino Acid Analogues in Synthetic Chemistry

Amphiphilic amino acid analogues are of considerable significance in synthetic chemistry due to their capacity for self-assembly into functional nanomaterials. nih.gov These molecules serve as fundamental building blocks, and their design can be tailored to promote self-assembly through a variety of non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and π-stacking. nih.gov The resulting nanostructures have excellent biocompatibility and biodegradability, making them suitable for various biomedical applications. nih.gov

The interactions between amino acids, which can be categorized by the chemical composition of their side chains (e.g., hydrophobic, hydrophilic, charged), allow for the formation of complex, self-assembled nanostructures. nih.gov These interactions, which also include electrostatic forces and van der Waals forces, are crucial for the development of these ordered structures. nih.govnih.gov The ability to create high-level functional structures from simple building blocks like amino acids is a key advantage of this bottom-up approach. nih.govbeilstein-journals.org

Furthermore, amphiphilic amino acids play a crucial role in the adsorption of proteins onto nanostructured surfaces. researchgate.netrsc.org For instance, the amphipathic nature of certain amino acids enables proteins to interact simultaneously with both polar and non-polar domains on a surface. researchgate.net This understanding allows for the engineering of proteins to specifically interact with nanomaterials through the targeted incorporation of synthetic amino acids that mimic the properties of natural amphiphilic ones. researchgate.netrsc.org

The Role of Boc-L-Lys(lauroyl)-OH as a Strategic Building Block

This compound is a protected lipoamino acid that serves as a key strategic building block in the synthesis of modified peptides with enhanced lipophilicity. iris-biotech.de The molecule's structure features a lauroyl group attached to the epsilon-amino group of L-lysine, while the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. iris-biotech.deiris-biotech.de This specific arrangement makes it a valuable intermediate in solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptide chains. iris-biotech.desigmaaldrich.com The Boc protecting group is sensitive to acid and can be selectively removed to allow for peptide bond formation, while the lauroyl group remains attached, conferring the desired lipid character to the final peptide. iris-biotech.deissuu.com

The incorporation of lipid moieties, such as the lauroyl group in this compound, is a well-established strategy to modulate the physicochemical and pharmacological properties of bioactive peptides. nih.gov This modification can influence the peptide's secondary structure, as well as its binding characteristics with receptors and membranes. nih.gov

Below is a table detailing the key chemical properties of this compound.

PropertyValue
CAS Number 702706-14-7 iris-biotech.de
Molecular Formula C₂₃H₄₄N₂O₅ iris-biotech.de
Molecular Weight 428.61 g/mol iris-biotech.de
Purity ≥99% iris-biotech.de
Storage Temperature 2-8°C iris-biotech.de

Conceptual Framework of Lipidation in Chemical Biology and Supramolecular Science

Lipidation is a fundamental process in chemical biology where lipid moieties are covalently attached to proteins or peptides. nih.gov This modification significantly increases the hydrophobicity of the molecule, leading to changes in its conformation, stability, membrane association, and interactions with other molecules. nih.gov In nature, protein lipidation is a co- or post-translational modification that regulates numerous cellular processes. nih.govresearchgate.net Synthetic chemists harness the principles of lipidation to create novel molecules with tailored functions. researchgate.net

The introduction of a lipid component, as seen in this compound, is a prime example of applying the concept of lipidation. This strategy is central to the field of supramolecular chemistry, which focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.org Lipidated amino acids and peptides have a strong propensity to self-assemble into larger, ordered structures such as micelles, vesicles, or nanofibers. nih.govfrontiersin.org

This self-assembly is driven by the amphiphilic nature of the lipidated molecules. nih.gov In an aqueous environment, the hydrophobic lipid tails aggregate to minimize their contact with water, while the hydrophilic amino acid heads remain exposed to the aqueous phase. nih.gov The specific morphology of the resulting supramolecular structure is influenced by factors such as the length of the lipid chain and the sequence of the peptide. frontiersin.orguky.edu The position of the lipid chain within a peptide sequence can act as a "supramolecular switch," dictating the final architecture of the self-assembled material. frontiersin.org These self-assembled structures have found applications in areas like drug delivery and the creation of functional biomaterials. beilstein-journals.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H44N2O5 B2492120 Boc-L-Lys(lauroyl)-OH CAS No. 702706-14-7

Properties

IUPAC Name

(2S)-6-(dodecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44N2O5/c1-5-6-7-8-9-10-11-12-13-17-20(26)24-18-15-14-16-19(21(27)28)25-22(29)30-23(2,3)4/h19H,5-18H2,1-4H3,(H,24,26)(H,25,29)(H,27,28)/t19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFSRFITTJGSJQ-IBGZPJMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Applications in Peptide Chemistry and Bioconjugation

Design and Synthesis of Lipidated Peptides with Tunable Properties

The covalent attachment of lipid moieties to peptides, a process known as lipidation, is a powerful strategy to modulate their physicochemical and biological properties. medchemexpress.com Boc-L-Lys(lauroyl)-OH serves as a key building block in the solid-phase peptide synthesis (SPPS) of such lipidated peptides. iris-biotech.deissuu.com The presence of the lauroyl group, a saturated twelve-carbon fatty acid, introduces a significant hydrophobic element into the peptide structure. This modification can be strategically employed to fine-tune a range of properties.

The synthesis of lipidated peptides using this compound follows standard SPPS protocols. The Boc protecting group on the α-amino group allows for its use in Boc-based SPPS strategies. iris-biotech.de The ε-amino group is already acylated with the lauroyl chain, meaning it does not require further protection during synthesis. This allows for the precise, site-specific incorporation of the lipid moiety at a lysine (B10760008) residue within the peptide sequence.

The introduction of the lauroyl group via this compound can significantly influence the following properties of the resulting peptide:

Solubility: While the peptide backbone is generally hydrophilic, the lauroyl chain introduces hydrophobicity. This can decrease the aqueous solubility of the peptide, a factor that can be critical for its intended application and formulation.

Self-Assembly: The amphipathic nature of peptides containing a lauroyl-lysine residue can drive their self-assembly into various nanostructures, such as micelles, nanofibers, or vesicles. uniroma1.it The balance between the hydrophilic peptide sequence and the hydrophobic lauroyl tail dictates the morphology of the resulting assemblies.

Membrane Interactions: The lipid tail can facilitate the anchoring of the peptide to cell membranes, enhancing its interaction with membrane-bound receptors or promoting its cellular uptake.

Pharmacokinetics: Lipidation is a well-established strategy to improve the pharmacokinetic profile of peptide drugs by increasing their plasma half-life through binding to serum albumin and reducing renal clearance.

Property Influenced by LipidationEffect of Incorporating this compoundTunability Mechanism
Solubility Decreases aqueous solubilityControl number and position of lipidated residues
Self-Assembly Induces formation of nanostructuresAltering the hydrophilic-lipophilic balance
Membrane Interaction Enhances membrane anchoring and penetrationPositioning of the lipid tail for optimal interaction
Pharmacokinetics Can increase plasma half-lifeModulating albumin binding affinity

Role of this compound in Peptide Amphiphile Design and Fabrication

Peptide amphiphiles (PAs) are a class of molecules that self-assemble into well-defined nanostructures in aqueous environments. mdpi.com They typically consist of a hydrophilic peptide headgroup attached to a hydrophobic tail. This compound is an ideal building block for the synthesis of PAs where the lipid tail is incorporated within or at the terminus of the peptide sequence, rather than as a separate conjugation step.

The design of PAs using this compound allows for precise control over the molecular architecture. The lauroyl group serves as the hydrophobic tail, while the rest of the peptide sequence constitutes the hydrophilic headgroup. The self-assembly of these PAs is driven by the hydrophobic collapse of the lauroyl chains in water, leading to the formation of a hydrophobic core, while the hydrophilic peptide segments are exposed to the aqueous solvent.

The specific role of this compound in PA design and fabrication includes:

Inducing Self-Assembly: The incorporation of one or more lauroylated lysine residues provides the necessary driving force for the self-organization of the peptide molecules into supramolecular structures.

Controlling Nanostructure Morphology: The balance between the length and charge of the peptide headgroup and the size of the hydrophobic lauroyl tail influences the final morphology of the self-assembled nanostructures. For instance, a larger hydrophilic headgroup might favor the formation of spherical micelles, while a more balanced amphiphile could form cylindrical micelles or nanofibers.

Introducing Stimuli-Responsiveness: By designing the peptide sequence to be sensitive to environmental cues such as pH or ionic strength, the self-assembly behavior of the resulting PAs can be made responsive. For example, the inclusion of ionizable amino acids like histidine or glutamic acid in the peptide headgroup can lead to pH-dependent changes in the nanostructure. uniroma1.it

Research on related lauroylated peptides has demonstrated the formation of various nanostructures. For example, a lauroyl-peptide containing D-lysine was shown to self-assemble into spherical micelles at acidic pH, which transitioned to fibers at basic pH due to changes in the ionization state of the lysine residue. uniroma1.it While this study used a D-isomer and N-terminal lipidation, the principle of using a lauroyl-lysine moiety to drive pH-responsive self-assembly is directly applicable to PAs synthesized with this compound.

Feature of Peptide AmphiphileContribution of this compound
Hydrophobic Domain The lauroyl chain acts as the hydrophobic tail.
Self-Assembly Driver Hydrophobic interactions between lauroyl chains.
Structural Control The placement of the lauroyl-lysine residue influences the overall molecular shape and subsequent nanostructure.

Strategies for Site-Selective Bioconjugation Utilizing Lysine ε-Amino Reactivity

While this compound is primarily used with the ε-amino group already acylated, understanding the reactivity of the lysine side chain is crucial for broader bioconjugation strategies. In a scenario where the lauroyl group would be introduced after peptide synthesis, or if a related lysine derivative with an orthogonal protecting group on the ε-amino group were used alongside this compound, the reactivity of the lysine ε-amino group becomes a key consideration for site-selective modification.

Lysine residues are attractive targets for bioconjugation due to the nucleophilicity of the ε-amino group. However, the presence of multiple lysine residues in a typical protein or peptide can lead to a heterogeneous mixture of products. nih.gov Achieving site-selectivity is a significant challenge.

Strategies for site-selective lysine modification often rely on exploiting differences in the local microenvironment of individual lysine residues, which can affect their pKa and accessibility. While there is no direct evidence in the searched literature for the lauroyl group of this compound being used to direct site-selective conjugation, one can hypothesize its potential influence:

Steric Hindrance: The bulky lauroyl chain could sterically hinder the reactivity of the ε-amino group of a nearby lysine residue, thereby directing a conjugation reagent to a more accessible lysine on the peptide or protein surface.

Hydrophobic Interactions: The lauroyl group could non-covalently interact with a hydrophobic pocket on a target protein, positioning the peptide in such a way that a specific lysine residue is presented for conjugation.

A more direct approach for achieving site-selective modification when using lysine derivatives is through the use of orthogonal protecting groups. For instance, a peptide could be synthesized with most lysine residues protected with a Boc group on the ε-amino group (introduced using Boc-Lys(Boc)-OH) and a single lysine residue protected with a group that can be removed under different conditions (e.g., an Fmoc group, introduced using Boc-Lys(Fmoc)-OH). iris-biotech.de This would allow for the selective deprotection and subsequent conjugation at that specific lysine residue. The lauroyl group could then be introduced at other positions using this compound to create a multifunctional, lipidated, and conjugated peptide.

Development of Novel Peptide-Based Linker Molecules for Chemical Probes

This compound can be envisioned as a component in the construction of such linkers, where the lauroyl group imparts specific properties. While direct examples of the use of this compound in linker design are not prevalent in the searched literature, the use of Boc-Lys-OH as a foundational element for creating multifunctional linkers is well-established. sigmaaldrich.com

The incorporation of a lauroyl-lysine unit into a peptide-based linker could offer several advantages:

Hydrophobic Spacing: The lauroyl group can act as a long, flexible, and hydrophobic spacer arm, which can be beneficial for positioning the reporter or payload optimally for its function.

Affinity Handle: In some cases, the lauroyl group itself could serve as an affinity handle, promoting interaction with hydrophobic pockets on the target protein or facilitating association with lipid membranes.

Supramolecular Self Assembly of Boc L Lys Lauroyl Oh and Its Amphiphilic Conjugates

Fundamental Driving Forces of Self-Organization

The spontaneous organization of Boc-L-Lys(lauroyl)-OH and similar amphiphilic molecules in aqueous environments is a complex interplay of various non-covalent interactions. These forces cooperatively drive the molecules to form well-defined supramolecular structures.

Hydrophobic Interactions and Alkyl Chain Packing Efficiency

The primary driving force for the self-assembly of amphiphilic molecules like this compound in water is the hydrophobic effect. The long lauroyl (C12) alkyl chain is nonpolar and thus entropically unfavorable to be exposed to water. To minimize this contact, the hydrophobic tails aggregate, forming the core of the resulting nanostructures, while the more hydrophilic head groups, containing the lysine (B10760008) backbone, carboxylic acid, and Boc group, are exposed to the aqueous environment. The efficiency of the packing of these alkyl chains significantly influences the stability and morphology of the self-assembled structures. Generally, longer alkyl chains lead to stronger hydrophobic interactions and a lower critical micelle concentration (CMC), which is the minimum concentration at which surfactant molecules begin to form micelles. rsc.orgacademie-sciences.fr For instance, studies on Nα-acyl arginine surfactants have shown a decrease in CMC with an increasing number of carbon atoms in the hydrophobic tail. rsc.org

Intermolecular Hydrogen Bonding Networks within Assemblies

Hydrogen bonding plays a crucial role in directing the specific arrangement of molecules within the self-assembled structures. acs.org For this compound, potential hydrogen bond donors and acceptors include the amide linkage between the lauroyl group and the lysine side chain, the carbamate (B1207046) group of the Boc protecting group, and the carboxylic acid and α-amino groups of the lysine backbone. These interactions contribute to the stability and rigidity of the aggregates. The formation of intermolecular hydrogen bonds between adjacent molecules can lead to more ordered structures, such as fibers or sheets, as opposed to spherical micelles. acs.org In studies of other N-acyl amino acid surfactants, the presence of hydrogen bonding interactions between the amide groups has been shown to be a key factor in the self-assembly process. acs.org For example, FT-IR spectroscopy of self-assembled vesicles of Nα-lysine based derivatives revealed a broad peak corresponding to O-H stretching, indicating the involvement of hydrogen bonding in the self-organization of the molecules. rsc.org

Electrostatic Interactions and Charge-Driven Assembly Phenomena

Electrostatic interactions, though perhaps less dominant than hydrophobic forces in this specific molecule, can significantly modulate the self-assembly process. acs.org The carboxylic acid group of the lysine backbone can be deprotonated to a carboxylate anion, and the α-amino group can be protonated, depending on the pH of the solution. At a pH below the pKa of the carboxylic acid and above the pKa of the α-amino group, the molecule would be zwitterionic. At neutral pH, the carboxylic acid is typically deprotonated, imparting a net negative charge on the headgroup. This can lead to electrostatic repulsion between headgroups, influencing the curvature and size of the resulting micelles. mdpi.com Conversely, in acidic conditions, the carboxylic acid may be protonated while the α-amino group remains protonated, leading to a net positive charge. The interplay between these repulsive and attractive electrostatic forces, balanced with hydrophobic and hydrogen bonding interactions, dictates the final morphology of the assembly. mdpi.com For example, in a study of a lauroyl peptide, spherical micelles were observed at acidic pH, which transitioned to fibers as the pH was increased and the electrostatic repulsions were screened. mdpi.com

π-π Stacking Interactions in Hybrid Supramolecular Systems

For this compound itself, π-π stacking interactions are not a significant driving force for self-assembly as the molecule lacks aromatic moieties. However, it is conceivable that this amphiphile could be incorporated into hybrid supramolecular systems. If co-assembled with other molecules containing aromatic groups, such as certain drugs or other amphiphiles, π-π stacking could become a relevant directional force, influencing the organization and stability of the mixed assemblies. nih.gov In such hybrid systems, the this compound would primarily contribute through hydrophobic and hydrogen bonding interactions, while the aromatic components would interact via π-π stacking.

Morphological Diversity of Self-Assembled Nanostructures

The balance of the aforementioned driving forces can lead to the formation of a variety of nanostructures in solution. The specific morphology is highly sensitive to factors such as concentration, pH, temperature, and ionic strength.

Formation of Micellar Aggregates

At concentrations above the critical micelle concentration (CMC), this compound is expected to form micellar aggregates. These are typically spherical structures where the hydrophobic lauroyl chains are sequestered in the core, and the hydrophilic lysine headgroups form a shell that interfaces with the surrounding water. The size and shape of these micelles are determined by the geometric packing parameter, which relates the volume of the hydrophobic tail, the cross-sectional area of the headgroup at the micelle-water interface, and the length of the tail.

SurfactantNumber of Carbons in Acyl ChainCritical Micelle Concentration (CMC) (mM)
Sodium N-dodecanoyl sarcosinate1214.5
Sodium N-tetradecanoyl sarcosinate143.8
Sodium N-hexadecanoyl sarcosinate160.9
Nα-lauroyl-L-arginine methyl ester121.1
Nα-myristoyl-L-arginine methyl ester140.3

This table presents data for illustrative purposes from studies on related compounds and does not represent data for this compound.

Research on a similar lauroyl-peptide, C12-GGSK, has shown that at acidic pH, it self-assembles into spherical micelles with an average diameter of about 5 nm. mdpi.com This provides a strong indication that this compound would behave similarly, forming micellar aggregates as its primary self-assembled structure in aqueous solution under appropriate conditions. Further increasing the concentration or changing the pH can lead to transitions from spherical to cylindrical micelles or other more complex structures. mdpi.com

Construction of Vesicular Architectures

The self-assembly of amphiphilic molecules into vesicles is a cornerstone of supramolecular chemistry, mimicking the compartmentalization seen in biological cells. While direct and extensive studies on the vesicular assembly of this compound are not widely documented, the behavior of closely related N-acyl lysine derivatives provides strong evidence for its potential to form such structures. Lipoamino acids, in general, are known to self-assemble into micellar or vesicular structures. rsc.org

Research into related compounds demonstrates this principle. For instance, sodium Nα-lauramide lysine, which differs by the position of the lauroyl group and the presence of a sodium salt, has been shown to spontaneously self-assemble into vesicles in aqueous solutions. rsc.org Similarly, gemini (B1671429) (dimeric) surfactants derived from Nε-lauroyl lysine can form multilamellar vesicles (MLVs) when combined with other cosmetic ingredients like sterol esters. researchgate.net The formation of vesicular membranes has also been observed in systems containing a mixture of lipidated lysine and anionic fatty acids, where electrostatic interactions, hydrogen bonding, and hydrophobic forces drive the assembly. researchgate.net These findings suggest that the fundamental amphiphilic nature of this compound, possessing a hydrophilic Boc-protected lysine headgroup and a lipophilic lauroyl tail, equips it with the necessary molecular design to form vesicular architectures in appropriate solvent conditions. The process is driven by the hydrophobic effect, which encourages the lauroyl chains to sequester themselves away from the aqueous phase, forming a bilayered membrane that encloses an aqueous core.

Elaboration of Fibrous and Filamentous Assemblies

The formation of one-dimensional structures like fibers and filaments is a common self-assembly motif for peptide- and amino acid-based amphiphiles, driven by directional, non-covalent interactions such as hydrogen bonding. For derivatives of N-acyl-L-lysine, this morphology is frequently observed, particularly in the context of gel formation.

Studies on L-lysine-based low-molecular-weight gelators have shown that these molecules self-assemble into nanoscaled fibrous structures. nih.gov The entanglement of these nanofibers creates a three-dimensional network capable of immobilizing large volumes of solvent, leading to the formation of a gel. Specifically, a gemini surfactant composed of two Nε-lauroyl lysines linked by a C10 alkylene chain was found to form a hydrogel structured by a three-dimensional nanofiber network, with self-assembly driven by intermolecular hydrogen bonding. researchgate.net Further spectroscopic studies (FTIR and NMR) on related L-lysine hydrogelators confirmed that hydrogen bonding between the amide groups is a primary driving force for the self-assembly into nanofibers. nih.gov Given that this compound contains two amide linkages capable of acting as hydrogen bond donors and acceptors, it is highly probable that it can participate in similar directional interactions to form fibrous and filamentous aggregates under suitable conditions of concentration and solvent environment.

Engineering of Nanotubular Structures

Nanotubular structures represent a more complex, hollow, cylindrical self-assembly compared to simple fibers. The formation of such architectures typically requires a specific balance of intermolecular forces that favor curvature and wrapping of a planar sheet or the growth of a hollow cylinder. While the formation of nanotubes from dipeptides like diphenylalanine is well-documented, their formation from single lipoamino acids is less common. nih.gov

However, research on related lysine-based surfactants has indicated the possibility of forming tubular aggregates. A study on sodium Nα,Nε-lysine derived surfactants noted a rich phase behavior that included the formation of tubules. rsc.org Another study on a lipoamino acid, C12-Ser, found that it formed tubules and twisted ribbons in water. csic.es These findings suggest that under specific environmental conditions, such as changes in pH or solvent polarity that modulate molecular packing, N-acyl lysine derivatives can adopt the curvature needed to form nanotubes. For this compound, the formation of nanotubes remains a theoretical possibility that would depend heavily on precise control over environmental factors to guide the self-assembly pathway away from more commonly observed fibers or vesicles.

Investigation of Supramolecular Hydrogels and Organogels

The ability of low-molecular-weight compounds to immobilize solvents, forming either hydrogels (with water) or organogels (with organic solvents), is a significant area of materials science. L-lysine derivatives have been shown to be particularly effective gelators. acs.org

Hydrogelation: Several studies have highlighted the capacity of N-acyl lysine derivatives to form hydrogels. A family of L-lysine-based compounds, including N(epsilon)-lauroyl-N(alpha)-[11-(4-tert-butylpyridinium)undecanoyl]-L-lysine ethyl ester, function as excellent hydrogelators, forming stable gels at concentrations as low as 0.2 wt%. nih.gov The driving forces for this self-assembly are a combination of hydrogen bonding and hydrophobic interactions. nih.gov Gemini surfactants based on Nε-lauroyl lysine also form hydrogels in water over a pH range of 5.0-7.0, structured by a network of self-assembled nanofibers. researchgate.net

Organogelation: The amphiphilic nature of these compounds also permits the gelation of organic solvents. Simple L-lysine derivatives, such as Nα-hexanoyl-Nε-lauroyl-L-lysine, have been shown to form organogels. acs.org More complex structures, like bis(Nε-lauroyl-L-lysine ethyl ester) oxalyl amide, are capable of immobilizing a variety of apolar solvents. tandfonline.com The self-assembly in organic media is also driven by non-covalent interactions, particularly hydrogen bonding between the amino acid headgroups. sci-hub.se The ability of these molecules to gel a wide range of organic solvents, from aromatic to aliphatic, highlights their versatility. maynoothuniversity.ie These findings strongly support the potential of this compound to act as a versatile gelator for both aqueous and organic systems.

Environmental and Structural Modulators of Supramolecular Architecture

The final architecture of a supramolecular assembly is not solely dictated by the molecule's structure but is highly sensitive to environmental conditions. Factors such as concentration, solvent composition, and pH can be used to control the transition between different morphologies. rsc.orguniroma1.it

Influence of Concentration and Critical Aggregation Concentration (CAC)

The concentration of a self-assembling molecule in solution is a critical parameter that governs the formation of aggregates. Below a certain threshold concentration, molecules exist predominantly as solvated monomers. As the concentration increases, a point is reached where the spontaneous assembly into larger structures becomes thermodynamically favorable. This threshold is known as the Critical Aggregation Concentration (CAC) or, in the case of micelle-forming surfactants, the Critical Micelle Concentration (CMC).

For lipoamino acids, the CAC is a key parameter characterizing their self-assembly behavior. scispace.com The value of the CAC is influenced by the molecular structure, particularly the balance between the hydrophilic headgroup and the hydrophobic tail (Hydrophilic-Lipophilic Balance, HLB). Generally, increasing the length of the hydrophobic alkyl chain leads to a lower CAC, as the increased hydrophobicity provides a stronger driving force for aggregation. Conversely, more polar headgroups can increase the CAC. rsc.orgscispace.com

While a specific CAC value for this compound is not available in the cited literature, data from analogous lipoamino acids illustrate this principle. The determination is often carried out using fluorescence spectroscopy with probes like N-phenyl-1-naphthylamine (NPN) or pyrene (B120774), which exhibit changes in their fluorescence environment upon partitioning into the hydrophobic core of the aggregates. acs.orgcsic.es

Table 1: Critical Aggregation Concentration (CAC) of Representative Lipoamino Acids This table presents data for compounds structurally related to this compound to illustrate the range of observed CAC values.

Compound Name Structure CAC (mM) Reference
Dodecyl L-Lysine C12-Lys > C12-Phe researchgate.net
Dodecyl L-Phenylalanine C12-Phe > (C12Cys)2 researchgate.net
(Dodecyl L-Cysteine)2 (C12Cys)2 Lowest of the group researchgate.net
α-aminotridecanoic acid C13AA 0.011 ± 0.005 acs.org

Above the CAC, the size and morphology of the aggregates can continue to evolve with increasing concentration. For example, a system might transition from spherical micelles just above the CAC to elongated, fibrous structures at higher concentrations, eventually forming a percolated network that results in gelation. uniroma1.it

Role of Solvent Systems and Biphasic Environments on Assembly

The choice of solvent plays a paramount role in directing the self-assembly of amphiphilic molecules, as the interactions between the solvent and the different parts of the molecule (hydrophilic head, hydrophobic tail) dictate the thermodynamics of aggregation.

In aqueous solutions, the hydrophobic effect is the dominant driving force, causing the lauroyl tails to aggregate to minimize their contact with water. In contrast, in nonpolar organic solvents, the interactions between the polar headgroups (e.g., via hydrogen bonding) become the primary driver for assembly, leading to the formation of reverse micelles or other aggregates where the headgroups form the core and the alkyl tails are exposed to the solvent.

The morphology of the resulting supramolecular structures can be dramatically different depending on the solvent. For example, a lipoamino acid was observed to form tubules and twisted ribbons in water, while in toluene, it assembled into multilamellar vesicles. csic.es This is attributed to the different solvation of the molecular components; the strong hydrogen-bonding network of water can favor curved interfaces, whereas less polar solvents may promote the formation of flatter, bilayer-like structures. csic.es

Furthermore, lipoamino acid derivatives have been shown to act as phase-selective gelators in biphasic environments (e.g., an organic solvent and water). maynoothuniversity.ie They can selectively solidify the organic phase from the mixture, a property that is highly dependent on the specific interactions between the gelator and the organic solvent molecules. The use of novel solvent systems, such as deep eutectic solvents, has also been explored as a medium for both the synthesis and self-assembly of lipoamino acids, offering an alternative to traditional organic solvents and potentially leading to different assembled structures. google.com

pH-Dependent Self-Assembly and Protonation States

The self-assembly of amphiphilic molecules like this compound is profoundly influenced by the pH of the aqueous environment. This dependence is primarily rooted in the protonation state of the ionizable groups within the molecule. For this compound and its conjugates, the key pH-sensitive components are the terminal carboxylic acid group and the primary amine on the lysine side chain. The state of these groups dictates the molecule's net charge, solubility, and the balance of intermolecular forces, such as hydrogen bonding and electrostatic interactions, which drive the formation of distinct supramolecular structures.

At acidic pH, the carboxylic acid group is protonated (neutral), while the lysine's ε-amino group is protonated (positive charge). In contrast, at basic pH, the carboxylic acid is deprotonated (negative charge) and the amino group becomes deprotonated (neutral). These changes in ionization directly impact the hydrophilic-lipophilic balance (HLB) of the molecule and the nature of its interactions.

Research on similar lauroyl-peptide conjugates demonstrates that pH changes can trigger dramatic morphological transitions. For instance, a lauroyl peptide containing glycine, serine, and lysine has been shown to self-assemble into spherical micelles at an acidic pH. uniroma1.it In this state, the peptide's headgroup is largely disordered. uniroma1.it However, upon increasing the pH to basic conditions, a conformational transition from a random coil to a β-sheet structure is induced. uniroma1.it This change is driven by the deprotonation of the lysine residue, which facilitates the formation of intermolecular hydrogen bonds, leading to the assembly of high-aspect-ratio structures like nanofibers. uniroma1.it At higher concentrations, these fibers can entangle to form a hydrogel. uniroma1.it This pH-triggered transition is a common theme in peptide amphiphiles, where the protonation state of residues like lysine or histidine acts as a switch to control self-assembly. uniroma1.itacs.org

The principle is further illustrated by systems where an oligo-histidine sequence is incorporated into a peptide amphiphile. The morphology of the resulting nanostructure—be it nanofibers or spherical micelles—can be precisely controlled by adjusting the pH, which alters the charge and conformation of the histidine-rich segment. acs.org Similarly, the hydrogelation of Nα-hexanoyl-Nε-lauroyl-L-lysine, a closely related molecule, is initiated by adjusting the pH of an aqueous solution of its alkali metal salt, causing a change from solution to a hydrogel due to altered nanostructures. acs.org

The following table summarizes the typical pH-dependent behavior of lysine-containing peptide amphiphiles.

pH ConditionPredominant Protonation State of Lysine (ε-amino)Molecular ConformationResulting Supramolecular Structure
Acidic (e.g., pH 3)Protonated (-NH3+)Disordered / Random CoilSpherical Micelles
Basic (e.g., pH > 8)Deprotonated (-NH2)β-sheetNanofibers, Ribbons, Hydrogels

This table presents generalized findings from studies on lysine-containing peptide amphiphiles, which are expected to be applicable to this compound. uniroma1.it

Temperature-Dependent Phase Transitions and Thermo-Reversibility

Temperature is another critical stimulus that can control the self-assembly of this compound and its derivatives, particularly when they form organogels or hydrogels. Many supramolecular gels formed by low-molecular-weight gelators (LMWGs) exhibit thermo-reversibility, meaning they can undergo a transition from a gel state to a solution (sol) state upon heating and revert to the gel state upon cooling. acs.orgpjmhsonline.com This behavior is a hallmark of systems held together by non-covalent interactions like hydrogen bonds and hydrophobic forces, as the strength of these interactions is temperature-dependent. acs.org

The transition from gel to sol occurs at a specific temperature known as the gel-melting temperature (Tgel). acs.org Heating provides thermal energy that disrupts the delicate network of non-covalent bonds holding the gelator molecules together in a three-dimensional matrix, causing the structure to collapse and release the entrapped solvent. pjmhsonline.comijpcbs.com The process is typically reversible because the fundamental molecular structure of the gelator is not altered, allowing the self-assembled network to reform upon cooling. pjmhsonline.com

For amphiphilic peptides, this thermo-reversibility is a well-documented phenomenon. researchgate.nettandfonline.com For example, organogels formed by a low molecular weight amphiphilic peptide comprising L-phenylalanine and L-lysine were found to be thermoreversible. researchgate.net In some systems, an increase in temperature can paradoxically induce gelation, a behavior similar to that of lower critical solution temperature (LCST) polymers, where entropy-driven self-assembly is favored at higher temperatures. acs.org More commonly, however, heating leads to gel dissolution. The specific Tgel depends on factors like the chemical structure of the gelator and the nature of the solvent. pjmhsonline.com

Studies on supramolecular gelling systems have demonstrated that sol-gel transition temperatures can be tuned over a wide range, for example, from 23 to 76 °C. researchgate.net Differential Scanning Calorimetry (DSC) and rheological measurements are common techniques used to determine these transition temperatures and characterize the mechanical properties of the gel states. acs.orgresearchgate.net

The table below outlines the general properties of thermo-reversible gels relevant to this compound based systems.

PropertyDescriptionSignificance
Thermo-reversibility The ability to switch between a gel and a sol state through temperature changes. pjmhsonline.comAllows for controllable and repeatable formation and dissolution of the gel structure.
Gel-Melting Temperature (Tgel) The specific temperature at which the gel-to-sol transition occurs upon heating. acs.orgA key parameter defining the thermal stability and potential application range of the gel.
Driving Forces Primarily non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. acs.orgresearchgate.netThe temperature sensitivity of these weak forces is the basis for the thermo-reversible behavior.

Mechanisms of Hierarchical Self-Assembly and Dynamic Organization

The formation of complex structures from this compound is a hierarchical process, where molecules first assemble into primary nanostructures, which then organize into larger, more complex architectures. This bottom-up assembly is driven by a combination of non-covalent interactions and is a dynamic process, allowing the structures to respond to environmental cues. nih.gov

The primary driving force for the initial self-assembly of amphiphilic molecules like this compound in an aqueous medium is the hydrophobic effect. The nonpolar lauroyl tail seeks to minimize its contact with water, leading to the aggregation of molecules. This initial aggregation is balanced by the interactions of the hydrophilic headgroup, which consists of the protected lysine residue.

The process can be described in a stepwise manner:

Molecular Aggregation: Individual amphiphilic molecules aggregate to form primary structures such as micelles or bilayers. The geometry of these initial aggregates is influenced by the molecular shape and the hydrophilic-lipophilic balance.

Secondary Structure Formation: For peptide-based amphiphiles, specific intermolecular interactions, particularly hydrogen bonding, can lead to the formation of ordered secondary structures like β-sheets. uniroma1.it As seen in pH-dependent assembly, this step is often a crucial part of the transition to more complex morphologies. uniroma1.it

Growth into Fibrillar Structures: The β-sheets can act as templates, promoting one-dimensional growth into elongated structures like ribbons, nanofibers, or nanotubes. researchgate.netnih.gov These are often referred to as self-assembled fibrillar networks (SAFINs). researchgate.net

Hierarchical Organization: Finally, these high-aspect-ratio nanofibers can entangle or align to form macroscopic structures, such as the three-dimensional network of a hydrogel or organogel. researchgate.netnih.gov

This hierarchical assembly is not static. The reversible nature of the underlying non-covalent interactions confers dynamism to the system, allowing the assembled structures to reorganize or disassemble in response to changes in pH, temperature, or concentration. nih.gov For example, a fibrillar structure might reversibly transition into spheres upon dilution. nih.gov This dynamic quality is essential for creating responsive and adaptive materials. The entire process is a delicate balance of competing forces—hydrophobic collapse, hydrogen bonding, electrostatic repulsion or attraction, and van der Waals forces—that can be finely tuned by chemical design and environmental control. researchgate.netmdpi.com

Advanced Biophysical and Structural Characterization of Self Assembled Systems

Spectroscopic Analysis of Supramolecular Interactions and Conformation

Spectroscopic methods are indispensable for investigating the molecular-level details of self-assembly. They provide crucial information on conformational changes, intermolecular forces, and the critical concentrations at which aggregation occurs.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chiral organization within supramolecular assemblies. Since Boc-L-Lys(lauroyl)-OH is derived from the chiral amino acid L-lysine, its self-assembly can lead to hierarchically ordered chiral nanostructures. The conformation of the peptide-like backbone within these aggregates gives rise to distinct CD signals.

In a solution of unassembled monomers, the CD spectrum is typically weak. However, upon self-assembly into ordered structures, such as β-sheets, a significant enhancement and characteristic spectral features appear. For peptide amphiphiles, the formation of β-sheet structures is a common assembly motif. uniroma1.it These structures are stabilized by intermolecular hydrogen bonds, leading to a well-defined secondary structure that is readily detectable by CD spectroscopy. nih.gov The CD spectrum of a β-sheet is typically characterized by a positive band around 195 nm and a negative band near 218 nm. nih.gov The intensity of these signals can provide information on the degree and stability of the secondary structure formed within the aggregates. nih.gov Monitoring the CD spectrum as a function of concentration or temperature allows for the characterization of the assembly and disassembly processes. uniroma1.itnih.gov

Table 1: Characteristic Circular Dichroism Signals for Common Secondary Structures in Polypeptides.
Secondary StructurePositive Peak (approx. nm)Negative Peak(s) (approx. nm)Reference
α-Helix~192~208, ~222 nih.gov
β-Sheet~195~218 nih.gov
Random Coil / Extended~212~198 nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for probing the intermolecular hydrogen bonding that drives the self-assembly of peptide-based amphiphiles. The vibrational frequencies of the amide groups in the Boc-L-lysine headgroup are particularly sensitive to their local environment and involvement in hydrogen bonds. nih.gov

The most informative region in the FTIR spectrum is the Amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the amide group. The position of this band is highly indicative of the secondary structure. A band in the range of 1620–1640 cm⁻¹ is a hallmark of intermolecularly hydrogen-bonded β-sheets, a common arrangement in the self-assembly of such amphiphiles. vub.be The Amide II band (1510–1580 cm⁻¹), resulting from N-H bending and C-N stretching, also provides complementary information. In the aggregated state, a sharpening and shifting of these bands compared to the monomeric state confirms the formation of an ordered, hydrogen-bonded network. researchgate.net Analysis of the alkyl chain region (2800-3000 cm⁻¹) can also reveal information about the packing and ordering of the hydrophobic lauroyl tails within the core of the nanostructure.

Table 2: Typical FTIR Amide I Band Positions and Corresponding Secondary Structures.
Secondary StructureAmide I Band Position (cm⁻¹)Vibrational ModeReference
β-Sheet1620–1640C=O Stretch vub.be
α-Helix1650–1658C=O Stretch vub.be
Random Coil1640–1650C=O Stretch vub.be
Boc-Carbonyl~1710C=O Stretch researchgate.net

The onset of self-assembly for amphiphilic molecules like this compound occurs at a specific concentration known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC). academie-sciences.fr Fluorescence spectroscopy, often employing a hydrophobic probe, is a highly sensitive method for determining this value.

A common probe is pyrene (B120774). In an aqueous solution below the CAC, pyrene resides in a polar environment. Upon the formation of aggregates, the hydrophobic pyrene molecules partition into the nonpolar core created by the lauroyl chains. This change in the microenvironment of the probe leads to distinct changes in its fluorescence emission spectrum. uniroma1.it Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃), known as the I₁/I₃ ratio, is sensitive to solvent polarity. A sharp decrease in the I₁/I₃ ratio as the concentration of this compound increases signifies the formation of hydrophobic domains and thus indicates the CAC. uniroma1.it UV-Vis spectroscopy can also be used to monitor aggregation by observing changes in light scattering, which causes an apparent increase in absorbance as larger particles form.

Table 3: Hypothetical Fluorescence Data for CAC Determination of this compound using Pyrene.
Concentration (μM)I₁ Intensity (a.u.)I₃ Intensity (a.u.)I₁/I₃ Ratio
110055.21.81
510155.81.81
1010256.41.80
209567.91.40
509072.01.25
1008871.51.23
The sharp drop in the I₁/I₃ ratio between 10 and 20 μM indicates the CAC is in this range.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information at the atomic level. For the monomeric form of this compound, ¹H and ¹³C NMR spectra can confirm the chemical structure. chemicalbook.com Upon self-assembly, significant changes in the NMR spectrum are observed.

A key indicator of aggregation is the pronounced broadening of signals corresponding to the lauroyl chain protons. vub.be This is due to the restricted motion of the hydrophobic tails within the core of the nanostructure. In contrast, the signals from the hydrophilic Boc-lysine headgroup, which is in contact with the solvent, may remain sharper, although chemical shift changes can occur due to the altered chemical environment and intermolecular interactions. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximities between protons, providing valuable insights into the packing and conformation of the molecules within the aggregate. beilstein-journals.org For example, NOE cross-peaks between protons of the lauroyl chain and the lysine (B10760008) backbone would confirm a folded conformation within the assembled state.

Direct Imaging and Morphological Assessment

Transmission Electron Microscopy (TEM) is the definitive method for the direct visualization of the nanostructures formed by this compound. researchgate.net By depositing a dilute solution of the aggregated sample onto a TEM grid, the morphology of the assemblies can be directly imaged. To enhance contrast, especially for low-density organic materials, negative staining with heavy atom salts (e.g., uranyl acetate) is often employed. uniroma1.itmdpi.com

Depending on factors such as concentration, pH, and temperature, this compound and related lysine-based amphiphiles can form a variety of morphologies. uniroma1.itmdpi.com These may include spherical or cylindrical micelles, elongated nanofibers, twisted ribbons, or larger vesicular structures. uniroma1.itoup.com TEM analysis provides quantitative data on the dimensions of these structures, such as the diameter of fibers or the size of vesicles, which is crucial for correlating the molecular design with the resulting supramolecular architecture. uniroma1.it

Table of Mentioned Compounds

Compound Name
This compound
Boc-L-Lysine
Pyrene
Uranyl Acetate

Scanning Electron Microscopy (SEM) for Surface Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of self-assembled materials. For systems involving this compound, which often form hydrogels or other solid-state assemblies, SEM reveals the micro- and nanostructure of the resulting network.

In a typical analysis, a hydrogel formed from a lipoamino acid is prepared for observation by first being rapidly frozen, for instance in liquid nitrogen. uniroma1.it This cryo-fixation step helps to preserve the delicate, water-laden structure in a state that is as close to its native form as possible. The frozen gel is then fractured to expose its internal morphology and subsequently freeze-dried (lyophilized) to remove the water content via sublimation. mdpi.com This process leaves behind the solid scaffold of the self-assembled molecules. To make the sample conductive for SEM imaging and prevent charging under the electron beam, a thin layer of a conductive metal, such as gold or platinum, is sputtered onto the surface.

SEM imaging of materials analogous to this compound, such as hydrogels from other lauroyl-lysine containing peptides or poly(boc-L-lysine) copolymers, consistently reveals a highly porous, three-dimensional network of interconnected fibers or sheet-like structures. uniroma1.itmdpi.commdpi.com The pores within this network can range from several micrometers to tens of micrometers in diameter. mdpi.com The fibers themselves are supramolecular assemblies of the lipoamino acid molecules, bundled together through non-covalent interactions. The morphology, such as fiber density and pore size, can be influenced by factors like concentration and the pH of the gelling medium. uniroma1.it

ParameterDescriptionTypical FindingReference
Sample Preparation Method used to prepare the hydrogel for SEM imaging.Quick-freezing in liquid nitrogen, followed by freeze-drying and sputter-coating with a conductive metal. uniroma1.itmdpi.com
Observed Morphology The characteristic structure of the self-assembled network.Irregular, highly microporous 3D network composed of interconnected fibrils. uniroma1.itmdpi.com
Pore Size The average diameter of the voids within the gel network.Ranging from several micrometers to tens of micrometers. mdpi.com

Hydrodynamic Characterization of Assemblies

Understanding the behavior of this compound assemblies in solution is crucial. Hydrodynamic characterization techniques provide data on the size and distribution of the aggregates formed in the aqueous phase, typically before gelation or in dilute solutions.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or macromolecules suspended in a liquid. researchgate.net It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. For this compound, DLS is ideal for measuring the hydrodynamic radius (Rh) of the micelles or other nano-aggregates that form above its critical aggregation concentration. uniroma1.it

To perform DLS measurements, a solution of the lipoamino acid is prepared in an appropriate aqueous buffer. It is often necessary to sonicate the solution to ensure homogeneity and break up any loosely associated agglomerates. uniroma1.it The sample is then filtered through a microporous membrane (e.g., 0.1 or 0.03 µm) to remove dust and larger impurities that could interfere with the measurement. uniroma1.it The analysis is conducted at a controlled temperature, as this affects both the solvent viscosity and the particle motion. uniroma1.it

The resulting data, an intensity correlation function, is analyzed using algorithms like Cumulants or CONTIN to extract the size distribution of the aggregates. uniroma1.it Studies on analogous lauroyl-lysine peptides have shown that they can form spherical micelles at acidic pH. uniroma1.it DLS measurements provide a means to quantify the average size and polydispersity of these structures.

ParameterDescriptionIllustrative Value/FindingReference
Technique Dynamic Light Scattering (DLS)Measures time-dependent fluctuations of scattered light. uniroma1.itresearchgate.net
Sample Preparation Sonication and filtration (0.03-0.45 µm filters) of the aqueous lipoamino acid solution.To ensure homogeneity and remove dust. uniroma1.it
Primary Measurement Intensity autocorrelation function.Fit with Cumulants or CONTIN analysis to yield size distribution. uniroma1.it
Derived Parameter Hydrodynamic Radius (Rh)Characterizes the size of nano-aggregates (e.g., micelles) in solution. uniroma1.it

X-ray Diffraction Techniques for Ordered Assemblies and Crystalline States

Small-Angle X-ray Scattering (SAXS) is particularly well-suited for analyzing the structure of self-assembled systems in solution or in the gel state. uniroma1.it By analyzing the scattering pattern of X-rays at very low angles, SAXS can determine the size, shape, and internal structure of nanoparticles and molecular assemblies. unibo.it

For a system like this compound, SAXS experiments can be performed on both the pre-gelled solution and the final hydrogel. This allows for a comparative analysis of how the structures evolve during the self-assembly process. uniroma1.it The resulting scattering data can be modeled to fit specific geometric forms, such as spheres, cylinders, or lamellae. For a lauroyl-lysine peptide that forms micelles, SAXS analysis can confirm a spherical shape and provide precise dimensions. uniroma1.it Furthermore, analysis of the scattering data can yield a pair-distance distribution function, p(r), which gives information on the shape and maximum dimension of the scattering objects. uniroma1.it This level of detail is crucial for understanding how the hydrophobic lauroyl chains and the more hydrophilic Boc-lysine headgroups pack together to form a stable, ordered assembly.

TechniqueInformation ObtainedExample Finding for Analogous SystemsReference
Small-Angle X-ray Scattering (SAXS) Size, shape, and internal structure of nanoscale assemblies in solution or gel state.Confirmation of spherical micelle formation at acidic pH. uniroma1.it
Data Analysis Modeling of scattering curves and calculation of pair-distance distribution functions.Provides precise dimensions and electron density profiles of the aggregates. uniroma1.it
Structural Insight Elucidation of the packing arrangement of molecules within the supramolecular structure.Reveals how hydrophobic and hydrophilic moieties organize to form ordered structures. uniroma1.it

Computational and Theoretical Modeling of Boc L Lys Lauroyl Oh Systems

Molecular Dynamics (MD) Simulations of Self-Assembly Processes and Dynamics

Molecular dynamics (MD) simulations are instrumental in elucidating the spontaneous organization of molecules into stable, well-defined structures through noncovalent interactions. bilkent.edu.tr For systems involving lipopeptides similar to Boc-L-Lys(lauroyl)-OH, all-atom MD simulations are employed to observe the self-assembly processes in detail. These simulations can track the movement and interaction of every atom in the system over time, providing a virtual microscope into the nanoscale world.

Research on analogous lauroyl-peptide systems has demonstrated that environmental factors, particularly pH, can trigger significant morphological transitions in the self-assembled structures. uniroma1.it For instance, simulations have shown that a lauroyl-peptide can exist as spherical micelles at an acidic pH, where the peptide headgroup typically adopts a disordered, random coil conformation. As the pH becomes basic, the charge state of the amino acid residues changes, leading to a conformational shift in the peptide region towards a more ordered β-sheet structure. This molecular rearrangement drives a morphological transformation of the aggregates from spherical micelles into elongated, rod-like fibers. uniroma1.it These fibers can further entangle to form hydrogels at higher concentrations. uniroma1.it

The driving forces behind this assembly, as revealed by MD simulations, are a delicate balance of interactions. In aqueous environments, the hydrophobic lauroyl tails are sequestered from water, forming the core of the aggregates, while the more hydrophilic Boc-L-Lysine headgroups are exposed to the solvent. mdpi.com The stability of the final assembled architecture is enhanced by electrostatic interactions and hydrogen bonding between the headgroups. mdpi.com

Table 1: MD Simulation Findings on Self-Assembly of Lauroyl-Peptides

Condition Molecular Conformation Supramolecular Structure Primary Driving Force
Acidic pH Random Coil Spherical Micelles Hydrophobic Effect

This table summarizes findings from MD simulations on lipopeptides structurally similar to this compound, illustrating the link between molecular conformation and macroscopic assembly. uniroma1.it

Quantum Mechanical (QM) Calculations for Intermolecular Force Analysis

While MD simulations excel at modeling the dynamics of large systems, Quantum Mechanical (QM) calculations provide a more fundamental understanding of the intermolecular forces that govern molecular recognition and self-assembly. QM methods, such as ab initio calculations, can determine the strength and nature of noncovalent interactions with high accuracy. acs.org

The self-assembly of this compound is governed by a combination of hydrogen bonding, hydrophobic interactions (a manifestation of van der Waals forces and the hydrophobic effect), and electrostatic interactions. mdpi.commdpi.com

Hydrogen Bonding: QM calculations can precisely model the hydrogen bonds between the amide (-NH) and carbonyl (-C=O) groups of the peptide backbone, as well as with the carboxylic acid group. The strength and geometry of these bonds are critical for stabilizing ordered structures like β-sheets. acs.org

Hydrophobic and van der Waals Interactions: The primary driving force for aggregation in water is the hydrophobic effect, which causes the nonpolar lauroyl chains and the -(CH₂)₄- alkyl chain of the lysine (B10760008) side chain to cluster together, minimizing their contact with water molecules. mdpi.comacs.org This process is entropically favorable. acs.org QM can be used to calculate the dispersion forces, which are a key component of these interactions.

Electrostatic Interactions: The ionization state of the terminal carboxyl group and the ε-amino group of lysine (if not acylated) is pH-dependent. QM calculations can analyze the electrostatic potential surface of the molecule, revealing how charge distribution influences intermolecular repulsion or attraction, thereby guiding the assembly process. researchgate.net

These fundamental calculations are also crucial for developing and parameterizing the force fields used in classical MD simulations, ensuring that the larger-scale simulations are based on physically accurate principles. rsc.org

Table 2: Key Intermolecular Forces in this compound Assembly

Force Type Interacting Molecular Moieties Role in Assembly
Hydrogen Bonding Carboxyl (-COOH), Amide (-NHCO-) Stabilizes ordered secondary structures (e.g., β-sheets) within fibers. uniroma1.itacs.org
Hydrophobic Interactions Lauroyl (C12) tail, Lysine alkyl chain Primary driving force for aggregation in aqueous solution. mdpi.com
Electrostatic Interactions Ionized Carboxyl group (-COO⁻) Influences inter-fiber spacing and stability, pH-dependent control. researchgate.net

Computational Insights into Conformational Preferences and Stability within Assemblies

The stability of a supramolecular assembly is intrinsically linked to the conformational preferences of its constituent molecules. Computational methods provide detailed insights into the low-energy conformations that this compound can adopt, both as an individual molecule and within a larger aggregate.

Simulations of similar lipopeptides have revealed a distinct link between the secondary structure of the headgroup and the morphology of the resulting nanostructure. uniroma1.it In solution, the molecule may explore a wide range of conformations. However, upon aggregation, specific conformations are stabilized. The transition from a flexible, random-coil state to a more rigid, extended β-sheet-like conformation is a key event in the formation of stable, fibrous structures. uniroma1.it

This conformational ordering is crucial for the stability of the assembly. In a β-sheet arrangement, molecules align in a way that maximizes the formation of a network of intermolecular hydrogen bonds. This cooperative bonding significantly stabilizes the fibrous structure, contributing to the mechanical properties of materials like hydrogels. uniroma1.it The hydrophobic interactions of the packed lauroyl chains further lock the molecules into this stable arrangement. Computational studies can quantify the energetic stabilization gained from this conformational ordering and hydrogen bond formation, explaining the thermodynamic favorability of the assembled state over the dissolved state under specific conditions. acs.org

Table 3: Conformational States and Their Role in Assembly Stability

Conformation Typical Environment Key Stabilizing Interactions Resulting Assembly
Random Coil Isolated molecule in solution / Micelles Intramolecular H-bonds, solvent interactions Disordered aggregates (micelles). uniroma1.it

Applications in Advanced Functional Materials and Nanotechnology

Engineering of Self-Assembled Nanocarriers for Molecular Encapsulation

The amphiphilic character of molecules derived from lauroyl lysine (B10760008) enables them to spontaneously form micelles and other nano-aggregates in aqueous solutions. These structures possess a hydrophobic core, which is ideal for the encapsulation of nonpolar molecules, and a hydrophilic shell that interfaces with the aqueous environment. This principle is fundamental to the design of nanocarriers for various active molecules.

Research into related N-acyl amino acid derivatives has demonstrated their potential as effective drug delivery vehicles. For instance, compositions based on amphiphilic lysine derivatives have been documented as nanocarriers for the cancer drug 5-fluorouracil (B62378) scispace.com. The self-assembly of these molecules into stable nanostructures allows for the protection of the encapsulated payload from the surrounding environment and can facilitate its transport to a target site. While specific studies on Boc-L-Lys(lauroyl)-OH are limited, the established principles of self-assembly in similar lipoamino acids suggest its strong potential for these applications. The critical micelle concentration (CMC) is a key parameter for such surfactants, indicating the concentration at which micelles begin to form. For comparison, a study on a related lipopeptide, C12-GGSK (lauroyl-Gly-Gly-D-Ser-D-Lys-NH2), which also contains a lauroyl chain and a lysine residue, exhibited a critical aggregation concentration that was pH-dependent, highlighting the tunable nature of these systems uniroma1.it.

Below is an illustrative data table showing the properties of nanocarriers formed from a related lauroyl-lysine-containing peptide, demonstrating the potential characteristics of nanocarriers derived from this compound.

PropertyValueReference
Nanocarrier Morphology Spherical Micelles uniroma1.it
pH-Dependent Behavior Transition from micelles to fibers with increasing pH uniroma1.itresearchgate.net
Potential Application Encapsulation of apolar drugs uniroma1.it

Design of Biomimetic Scaffolds and Soft Materials for Tissue Engineering

In the realm of tissue engineering, there is a significant demand for synthetic scaffolds that can mimic the natural extracellular matrix (ECM) and support cell growth and tissue regeneration. Self-assembling peptides and lipopeptides are promising candidates for the fabrication of such biomimetic scaffolds due to their ability to form nanofibrous networks that resemble the architecture of the ECM scispace.comresearchgate.netnih.gov.

Peptide amphiphiles, a class of molecules to which derivatives of this compound belong, can be designed to self-assemble into nanofibers that form hydrogels at physiological conditions researchgate.net. These hydrogels can provide a three-dimensional environment that is conducive to cell adhesion, proliferation, and differentiation. The properties of these scaffolds, such as their mechanical stiffness and the presentation of bioactive signals, can be tuned by modifying the chemical structure of the constituent molecules nih.gov. While direct studies employing this compound in tissue engineering scaffolds are not widely reported, the incorporation of lysine and fatty acid chains into self-assembling peptides is a well-established strategy for creating bioactive and biodegradable materials researchgate.netnih.gov. The lysine component can provide sites for functionalization with cell-adhesive ligands, while the lauroyl group contributes to the hydrophobic interactions that drive nanofiber formation.

The table below summarizes key characteristics of self-assembling peptide scaffolds relevant to tissue engineering, which could be extrapolated to systems designed with this compound.

Scaffold FeatureDescriptionRelevance to Tissue Engineering
Nanofibrous Architecture Mimics the natural extracellular matrix.Provides structural support and cues for cell attachment and growth researchgate.netnih.gov.
Biocompatibility Composed of amino acids and fatty acids, which are generally well-tolerated by the body.Minimizes inflammatory responses and promotes tissue integration researchgate.net.
Biodegradability Can be designed to degrade over time into non-toxic byproducts.Allows for the gradual replacement of the scaffold by newly formed tissue researchgate.net.
Tunable Properties Mechanical strength and bioactivity can be altered through chemical design.Enables the creation of scaffolds tailored to specific tissue types nih.gov.

Interfacial Phenomena and Applications in Material Separation Technologies

The amphiphilic nature of this compound and its derivatives makes them surface-active, meaning they tend to accumulate at interfaces, such as air-water or oil-water interfaces. This property is crucial for a range of applications, including the stabilization of emulsions and the modification of surface properties. In the context of material separation, such molecules could potentially be used in the formation of selective membranes or as functional components in extraction processes.

For instance, the self-assembly of lipoamino acids can be controlled to form ordered monolayers at interfaces. These monolayers could act as size- or charge-selective barriers. While specific applications of this compound in separation technologies are not well-documented, related research on lysine-functionalized materials has shown promise. For example, poly-L-lysine functionalized magnetic graphene has been used for the immobilized metal affinity purification of proteins, demonstrating the potential of lysine derivatives in separation science rsc.org. The lauroyl group in this compound would provide an additional hydrophobic interaction component, which could be exploited in separation processes based on hydrophobicity.

Development of Novel Chemosensors and Catalytic Systems Based on Self-Assemblies

The self-assembly of functional molecules into well-defined nanostructures can lead to the emergence of new properties, including the ability to act as sensors or catalysts. The organized arrangement of molecules in a self-assembled system can create specific binding pockets or catalytic sites.

In the area of chemosensors, lysine and its derivatives have been utilized to create systems for the detection of specific analytes. For example, fluorescent probes have been developed for the selective detection of lysine nih.gov. The self-assembly of amphiphilic lysine derivatives could be harnessed to create responsive materials that signal the presence of a target molecule through a change in their structure or optical properties.

In catalysis, self-assembling lipopeptides have been shown to form micellar structures that can act as nanoreactors, accelerating chemical reactions nih.gov. The hydrophobic core of these micelles can concentrate reactants, while the functional groups on the hydrophilic shell can act as catalytic sites. A lipopeptide containing proline, an amino acid known for its catalytic activity in aldol (B89426) reactions, demonstrated catalytic activity when self-assembled into micelles nih.gov. By incorporating catalytically active moieties into the design of self-assembling systems based on this compound, it may be possible to create novel catalytic nanomaterials.

The following table provides examples of how lysine derivatives and self-assembling systems have been used in sensing and catalysis.

Application AreaSystem DescriptionPrinciple of OperationReference
Chemosensing Fluorescent probe for lysineSpecific binding of the probe to lysine results in a change in fluorescence. nih.gov
Catalysis Self-assembled lipopeptide micellesThe micellar environment enhances the rate of an aldol reaction. nih.gov
Catalysis Lysine-based amphiphilesSynthesized via a catalyst-free method in water, showing potential for various applications. nih.gov

Emerging Research Directions and Future Prospects

Integration with Orthogonal Chemical Reactions for Multifunctional Systems

The strategic incorporation of Boc-L-Lys(lauroyl)-OH into larger molecular constructs is greatly facilitated by the principles of orthogonal chemistry, wherein specific chemical reactions can be performed in the presence of other reactive groups without interference. This allows for the precise, stepwise construction of multifunctional systems. Once the Boc protecting group is removed to expose the α-amino group and the carboxylic acid is activated, the lysine (B10760008) backbone of the lauroyl-modified lysine becomes a scaffold for various ligation chemistries.

The free amine and carboxylate termini, after appropriate activation, can participate in a range of orthogonal ligation reactions. These strategies are crucial for synthesizing complex lipopeptides and other conjugates where the lauroyl group imparts properties such as self-assembly or membrane anchoring, while other parts of the molecule are designed for specific recognition or signaling functions.

Orthogonal Ligation StrategyReactive PartnersResulting LinkagePotential Application for Lauroyl-Lysine Systems
Native Chemical Ligation (NCL)N-terminal CysteineNative Amide BondSynthesis of lipopeptides with specific sequences for targeted drug delivery.
Staudinger LigationAzide and PhosphineAmide BondConjugation to biomolecules or surfaces functionalized with azides.
Oxime/Hydrazone LigationAldehyde/Ketone and Aminooxy/HydrazineOxime/Hydrazone BondAttachment to carrier molecules or hydrogels for controlled release.
Thiol-ene "Click" ReactionThiol and AlkeneThioether BondSurface modification and material fabrication under mild conditions.

These orthogonal approaches allow for the modular assembly of complex systems where the lipidated lysine component can be combined with peptides, polymers, or small molecules to create, for example, self-adjuvanting vaccine candidates or targeted drug delivery vehicles.

Development of Stimuli-Responsive Supramolecular Architectures

The amphiphilic nature of this compound and its derivatives is a key driver for their self-assembly into a variety of supramolecular structures, including micelles, vesicles, and fibers. The lauroyl chain provides the necessary hydrophobic interactions, while the polar amino acid headgroup interacts with aqueous environments. A significant area of emerging research is the design of these supramolecular architectures to be responsive to specific environmental stimuli, allowing for controlled assembly, disassembly, or morphological transitions.

Stimuli-responsive behavior can be engineered by modifying the amino acid headgroup. For instance, the incorporation of ionizable groups can render the self-assembly process sensitive to changes in pH. At a pH where the headgroups are charged, electrostatic repulsion will counteract the hydrophobic association of the lauroyl chains, potentially leading to the disassembly of the supramolecular structure. This can be exploited for the controlled release of encapsulated cargo.

Examples of Stimuli-Responsive Systems Based on Lipoamino Acids:

StimulusMechanism of ActionPotential Application
pH Protonation/deprotonation of the amino acid headgroup alters electrostatic interactions, affecting the critical micelle concentration and morphology.pH-triggered release of drugs in acidic tumor microenvironments or endosomal compartments.
Temperature Changes in temperature can affect the hydrophobic interactions of the lauroyl chains, leading to phase transitions in the self-assembled structures.Thermally-gated delivery systems.
Enzymes Introduction of an enzyme-cleavable linkage allows for disassembly in the presence of a specific biological trigger.Targeted release of therapeutics at sites of high enzymatic activity, such as inflamed tissues.
Redox Incorporation of a redox-sensitive moiety, such as a disulfide bond, can lead to cleavage and disassembly in a reducing environment.Intracellular drug delivery, taking advantage of the higher glutathione (B108866) concentration inside cells.

The ability to create these dynamic and responsive systems opens up new possibilities for sophisticated drug delivery platforms and smart materials.

Fabrication of Advanced Materials with Precisely Tunable Properties

The self-assembly principles that govern the formation of stimuli-responsive systems are also being harnessed to fabricate advanced biomaterials with precisely controlled properties. By tuning the molecular structure of the lipidated lysine building blocks, it is possible to direct their assembly into materials with specific nanostructures and, consequently, specific functions.

The interplay of hydrogen bonding from the amide linkage, hydrophobic interactions of the lauroyl chains, and electrostatic interactions of the headgroup determines the final morphology of the assembled material. For example, under certain conditions, lipidated amino acids can form extended fibrillar networks, leading to the formation of hydrogels. These hydrogels can encapsulate large amounts of water and are being explored for applications in tissue engineering and as matrices for 3D cell culture.

The properties of these materials can be tuned by:

Varying the fatty acid chain length: This affects the strength of the hydrophobic interactions and can influence the morphology and stability of the self-assembled structures.

Modifying the amino acid headgroup: This can introduce different types of non-covalent interactions, such as pi-pi stacking if aromatic amino acids are used, leading to different material properties.

Co-assembly with other molecules: Blending this compound with other amphiphiles can create mixed systems with hybrid properties.

This bottom-up approach to material fabrication allows for a high degree of control over the nanoscale architecture, which is essential for creating materials with advanced functions for biomedical and biotechnological applications.

Expanding the Scope of Biosynthetic and Chemoenzymatic Approaches for Lipidated Building Blocks

While the chemical synthesis of this compound is well-established, there is a growing interest in developing biosynthetic and chemoenzymatic methods for its production. These approaches offer the potential for more sustainable and environmentally friendly manufacturing processes, often with high selectivity and avoiding the need for protecting groups.

Enzymes such as lipases are capable of catalyzing the acylation of amino acids with fatty acids. Research in this area is focused on identifying or engineering enzymes with high specificity for lauric acid and the ε-amino group of lysine. This would enable the direct production of N-ε-lauroyl-lysine from renewable feedstocks.

Comparison of Synthetic Approaches for Lipoamino Acids:

ApproachAdvantagesChallenges
Chemical Synthesis High yields, well-established protocols, and broad substrate scope.Often requires protecting groups, harsh reaction conditions, and use of organic solvents.
Biosynthesis Can utilize renewable feedstocks, highly specific, and environmentally friendly.May have lower yields and requires development of specific metabolic pathways.
Chemoenzymatic Synthesis Combines the advantages of chemical and enzymatic methods, high selectivity, and milder reaction conditions.Requires identification and optimization of suitable enzymes.

Recent studies have highlighted the role of specific enzymes in the fatty acylation of lysine residues in proteins, a process known as lysine fatty acylation. Understanding these natural enzymatic pathways could provide blueprints for developing novel biocatalysts for the production of lipidated lysine building blocks like lauroyl-lysine. The development of robust chemoenzymatic routes would not only represent a greener synthetic alternative but could also enable the production of a wider diversity of lipidated amino acids with novel properties.

Q & A

Q. What are the standard protocols for synthesizing Boc-L-Lys(lauroyl)-OH, and how is purity validated?

this compound is synthesized via acylation of the lysine side chain using lauroyl chloride under basic conditions (e.g., in dichloromethane with triethylamine). After coupling, the Boc-protecting group is removed using trifluoroacetic acid (TFA) . Purification is typically achieved via reversed-phase HPLC, with characterization using ¹H NMR (to confirm substitution at the ε-amino group) and MALDI-TOF MS (to verify molecular weight). Purity is validated using HPLC (≥98%) and neutralization titration to quantify active amino groups .

Q. Which analytical techniques are critical for characterizing this compound in peptide conjugates?

Key methods include:

  • HPLC : To assess purity and monitor conjugation efficiency.
  • ESI-MS or MALDI-TOF MS : To confirm molecular weight and detect side products (e.g., incomplete acylation).
  • ¹H/¹³C NMR : To resolve structural ambiguities, such as lauroyl group positioning .
  • Circular Dichroism (CD) : Optional for studying conformational changes in peptide-lipid hybrids .

Advanced Research Questions

Q. How can conjugation efficiency of this compound to lipid moieties (e.g., DSPE) be optimized for drug delivery systems?

  • Reaction Conditions : Use a 1.2:1 molar ratio (lauroyl derivative:DSPE) in anhydrous DMF at 25°C for 24 hours.
  • Catalysts : Employ HOBt/DIC coupling agents to minimize racemization.
  • Monitoring : Track progress via TLC (Rf shift) or ESI-MS to detect intermediate species. Post-conjugation, purify using size-exclusion chromatography to remove unreacted lipids .
  • Challenges : Hydrophobic aggregation may reduce yield; adding 0.1% Tween-20 can improve solubility .

Q. How should researchers resolve discrepancies between HPLC purity and titration-based assays for this compound?

Discrepancies often arise due to:

  • HPLC Limitations : Detects UV-active impurities but misses non-chromophoric contaminants (e.g., salts).
  • Titration Specificity : Measures free amino groups but may overestimate purity if side reactions (e.g., tert-butyl carbamate formation) occur. Solution : Cross-validate with ¹H NMR integration (e.g., comparing lauroyl methyl protons to Boc-group signals) .

Q. What experimental design principles apply to studying this compound’s stability in physiological environments?

  • Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Degradation Analysis : Use LC-MS to identify hydrolysis products (e.g., free lauric acid or lysine derivatives).
  • Kinetics : Fit data to first-order decay models to calculate half-life.
  • Controls : Include Boc-L-Lys-OH (without lauroyl) to differentiate ester hydrolysis from deprotection .

Methodological Considerations

Q. How to design a peptide-lipid hybrid study using this compound while ensuring reproducibility?

  • Documentation : Follow Beilstein Journal guidelines: report exact molar ratios, solvent grades, and purification gradients. For novel compounds, provide full spectral data in supplementary materials .
  • Statistical Rigor : Use ANOVA for comparing conjugation yields across batches, with significance thresholds at *p < 0.05 .
  • Error Mitigation : Replicate syntheses ≥3 times and include internal standards (e.g., Boc-L-Ala-OH) in HPLC runs .

Q. What strategies address low solubility of this compound in aqueous buffers during in vitro assays?

  • Co-solvents : Use ≤10% DMSO or ethanol to pre-dissolve the compound.
  • Micelle Formation : Mix with phosphatidylcholine (1:5 molar ratio) to form nanomicelles.
  • Derivatization : Introduce polar groups (e.g., PEG) at the lauroyl chain terminus without altering the Boc-lysine core .

Data Interpretation and Troubleshooting

Q. How to analyze conflicting CD spectra in this compound-containing peptides?

Contradictory CD data may arise from:

  • Aggregation : Check for turbidity via dynamic light scattering.
  • Solvent Effects : Compare spectra in TFE (α-helix promoter) vs. aqueous buffers.
  • Reference Standards : Use poly-L-lysine lauroyl derivatives with known secondary structures for calibration .

Q. What are the implications of detecting multiple m/z peaks in MALDI-TOF MS of this compound conjugates?

Additional peaks may indicate:

  • Incomplete Deprotection : Residual Boc groups (mass difference: 100 Da).
  • Side Reactions : Ester hydrolysis (mass loss: 200 Da) or oxidation. Action : Re-optimize TFA deprotection time (typically 2–4 hours) and store compounds under argon .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.